molecular formula C10H18O2 B14661226 1-Cyclopentyl-3-ethoxypropan-2-one CAS No. 51149-71-4

1-Cyclopentyl-3-ethoxypropan-2-one

Katalognummer: B14661226
CAS-Nummer: 51149-71-4
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: PMNHLXAKMGDOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-ethoxypropan-2-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentyl ring attached to a 3-ethoxypropan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-ethoxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the carbonyl group of cyclopentanone, followed by a rearrangement to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-3-ethoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-ethoxypropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-ethoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simpler cycloalkane with a similar ring structure but lacking the ethoxypropanone moiety.

    3-Ethoxypropan-2-one: A compound with a similar functional group but without the cyclopentyl ring.

Uniqueness

1-Cyclopentyl-3-ethoxypropan-2-one is unique due to the combination of the cyclopentyl ring and the ethoxypropanone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that require both the stability of the cyclopentyl ring and the reactivity of the ethoxypropanone group.

Eigenschaften

CAS-Nummer

51149-71-4

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-cyclopentyl-3-ethoxypropan-2-one

InChI

InChI=1S/C10H18O2/c1-2-12-8-10(11)7-9-5-3-4-6-9/h9H,2-8H2,1H3

InChI-Schlüssel

PMNHLXAKMGDOPY-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(=O)CC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.